Imidazo[1,2-A]pyrazine-6-carbonitrile
Overview
Description
Imidazo[1,2-A]pyrazine-6-carbonitrile is a heterocyclic compound that belongs to the class of fused N-heterocycles. These compounds are known for their unique structural properties and significant applications in various fields, including medicinal chemistry and materials science. The imidazo[1,2-A]pyrazine scaffold is particularly valued for its potential in drug development due to its ability to interact with biological targets effectively .
Mechanism of Action
- Imidazo[1,2-a]pyrazine-6-carbonitrile is a versatile scaffold in organic synthesis and drug development . While specific targets may vary depending on the context, it’s essential to consider its multifarious biological activity.
- One of its known targets is IKK-ɛ (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1). These kinases activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) through phosphorylation .
Target of Action
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyrazine-6-carbonitrile has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has shown significant anti-cancer activities against various cancer cells . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves a variety of interactions at the molecular level . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyrazine-6-carbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of iodine as a catalyst in a one-pot three-component condensation reaction involving tert-butyl isocyanide, an aryl aldehyde, and 2-aminopyrazine . Another approach involves the regioselective metalation of 6-chloroimidazo[1,2-A]pyrazine using TMP-bases (2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl, followed by quenching with various electrophiles to obtain polyfunctionalized imidazopyrazine derivatives .
Industrial Production Methods: Industrial production methods for this compound often leverage scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-A]pyrazine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrazine-6-carboxylic acid, while reduction could produce imidazo[1,2-A]pyrazine-6-methanol .
Scientific Research Applications
Imidazo[1,2-A]pyrazine-6-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: Known for its applications in medicinal chemistry, particularly as anti-inflammatory and antiviral agents.
Imidazo[1,2-A]pyrimidine: Used in the development of anticancer and antimicrobial agents.
Imidazo[1,5-A]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Uniqueness: Imidazo[1,2-A]pyrazine-6-carbonitrile is unique due to its specific structural features that allow for diverse functionalization and its ability to interact with a wide range of biological targets. This versatility makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAGUPORAONUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736809 | |
Record name | Imidazo[1,2-a]pyrazine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-81-5 | |
Record name | Imidazo[1,2-a]pyrazine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyrazine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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